Cas no 851805-08-8 (1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- Methanone, (2-bromophenyl)[4,5-dihydro-2-[[(4-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-
- AKOS024589174
- F0630-1233
- 1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- (2-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 851805-08-8
-
- Inchi: 1S/C18H17BrN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3
- InChI Key: QFNQMNQDVJHSFS-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1Br)(N1C(SCC2=CC=C(C)C=C2)=NCC1)=O
Computed Properties
- Exact Mass: 388.02450g/mol
- Monoisotopic Mass: 388.02450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 510.8±60.0 °C(Predicted)
- pka: 1.05±0.60(Predicted)
1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1233-30mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-100mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-1mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-3mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-15mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-5μmol |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-50mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-20μmol |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-2mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1233-10mg |
1-(2-bromobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851805-08-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Introduction to 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-08-8) in Modern Chemical Biology
The compound 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851805-08-8, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, featuring a bromobenzoyl and a thioether substituent, has garnered attention due to its structural complexity and potential biological activities. Its unique scaffold, combining an imidazole core with aromatic and sulfur-containing functional groups, positions it as a promising candidate for further exploration in drug discovery and biochemical research.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly for their role as pharmacophores in various therapeutic agents. The presence of the 1-(2-bromobenzoyl) moiety suggests potential interactions with biological targets through electrophilic or halogen bonding mechanisms, while the {(4-methylphenyl)methylsulfanyl} group introduces hydrophobicity and possible sulfide-based interactions. These features make the compound an intriguing subject for designing novel bioactive molecules.
In the context of contemporary research, this compound has been investigated for its potential applications in modulating enzyme activity and receptor binding. For instance, studies have explored its interactions with metalloproteinases and kinase inhibitors, where the imidazole ring serves as a key structural determinant for binding affinity. The bromobenzoyl group, being electron-withdrawing, can influence the electronic properties of the molecule, thereby affecting its binding mode to biological targets.
One of the most compelling aspects of 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is its versatility in synthetic chemistry. The compound can serve as a versatile building block for constructing more complex derivatives through functional group transformations such as nucleophilic substitution or condensation reactions. This flexibility allows chemists to fine-tune its properties for specific applications, making it a valuable asset in medicinal chemistry libraries.
Advances in computational chemistry have further enhanced the understanding of this molecule's behavior. Molecular modeling studies indicate that the compound can adopt multiple conformations depending on its environment, which may influence its bioactivity. The interplay between the bromobenzoyl, {(4-methylphenyl)methylsulfanyl}, and imidazole moieties creates a dynamic structure that could interact with diverse biological systems.
Moreover, the synthesis of this compound has been optimized to ensure high yield and purity, making it accessible for large-scale applications in research and drug development. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the broader advancements in organic synthesis methodologies.
The biological evaluation of 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole has revealed promising preliminary results. In vitro assays have shown potential inhibitory effects on certain enzymes linked to inflammatory pathways, suggesting its utility in developing anti-inflammatory agents. Additionally, its interaction with cellular receptors has been explored, indicating possible applications in neuropharmacology.
As research continues to evolve, the integration of machine learning and artificial intelligence tools is accelerating the discovery process for such compounds. Predictive models are being developed to anticipate biological activities based on structural features like those found in 1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole. These tools are invaluable for prioritizing candidates for experimental validation and reducing time-to-discovery in drug development pipelines.
The environmental impact of synthesizing and utilizing this compound is also a growing consideration in modern chemical biology. Efforts are underway to develop greener synthetic routes that minimize waste and hazardous byproducts. Such sustainable practices are essential for ensuring that advancements in medicinal chemistry align with global environmental goals.
In conclusion,1-(2-bromobenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851805-08-8) stands as a testament to the ingenuity of contemporary chemical biology research. Its unique structural features offer a wealth of opportunities for developing novel therapeutic agents while adhering to rigorous scientific standards. As our understanding of biological systems deepens and synthetic methodologies advance,this compound will undoubtedly play a pivotal role in shaping future discoveries.
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